molecular formula C16H12O4 B600575 7-Methoxy-8-hydroxy-4-phenylcouMarin CAS No. 24258-36-4

7-Methoxy-8-hydroxy-4-phenylcouMarin

Cat. No. B600575
CAS RN: 24258-36-4
M. Wt: 268.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-8-hydroxy-4-phenylcoumarin is a coumarin derivative that has been shown to be an anti-inflammatory agent . It is also known as 6-Hydroxy-7-methoxy-4-phenylcoumarin . The molecular formula of this compound is C16H12O4 .


Synthesis Analysis

The synthesis of 7-Methoxy-8-hydroxy-4-phenylcoumarin and similar compounds has been a subject of research. One study discusses the synthesis of 7-hydroxy-4-substituted coumarins via the Pechmann condensation . This method involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-8-hydroxy-4-phenylcoumarin is a topic of ongoing research. A study on 4-Hydroxy-7-methyl-3-phenylcoumarin might provide some insights into the structure of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving 7-Methoxy-8-hydroxy-4-phenylcoumarin are also a subject of research. One study discusses the synthesis of 7-hydroxy-4-Methyl Coumarin via the Pechmann condensation . This reaction involves the condensation of resorcinol with Ethyl acetoacetate (EAA) under various reaction conditions .

Scientific Research Applications

  • 4-Phenylcoumarins, including derivatives of 7-methoxy-4-phenylcoumarin, have been shown to act as uncouplers in spinach chloroplasts. They inhibit ATP synthesis and proton uptake while enhancing basal and phosphorylating electron transport (Calera et al., 1996).

  • Some 6-methyl-3-phenylcoumarins, closely related to 7-methoxy-4-phenylcoumarin, have been synthesized and evaluated as selective monoamine oxidase B (MAO-B) inhibitors, showing significant potency (Matos et al., 2009).

  • Indicanine A, a new 3-phenylcoumarin isolated from Erythrina indica, was found to be devoid of in vitro antibacterial activity (Nkengfack et al., 2000).

  • Methoxsalen, a compound related to 7-methoxy-4-phenylcoumarin, has been studied for its effects on human cytochrome P-450 2A6 activity (Kharasch et al., 2000).

  • 4-Arylcoumarins produced by Streptomyces aureofaciens have demonstrated anti-inflammatory effects in LPS-induced murine macrophage RAW 264.7 cells (Taechowisan et al., 2006).

  • Hydroxylated 3-phenylcoumarins have been synthesized and evaluated as antioxidants and antiproliferative agents, with some showing potent activities (Yang et al., 2011).

  • 7-Hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-chroman-4-one from Swietenia Macrophylla King seed has shown potential in reducing blood glucose levels and influencing gene expression related to diabetes in rats (Prasetyastuti et al., 2016).

Future Directions

The future directions for research on 7-Methoxy-8-hydroxy-4-phenylcoumarin and similar compounds are promising. Many coumarin derivatives have good biological activity and application value in fluorescent probes . Therefore, synthetic routes to coumarin derivatives have attracted the attention of many research groups . Future research may focus on exploring the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins and their potential applications .

properties

IUPAC Name

8-hydroxy-7-methoxy-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-13-8-7-11-12(10-5-3-2-4-6-10)9-14(17)20-16(11)15(13)18/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDFIARNUQLEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-8-hydroxy-4-phenylcouMarin

Citations

For This Compound
1
Citations
I OR, OCH OCH - Indian Journal of Chemistry, 1969 - Council of Scientific & Industrial …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.